An In-Depth Technical Guide to 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one: Chemical Structure and Synthesis
An In-Depth Technical Guide to 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Scaffold
The thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines like adenine and guanine. This similarity allows molecules based on this scaffold to act as purine antagonists, interfering with various biological pathways. The replacement of the imidazole ring of a purine with a thiazole ring modifies the electronic and steric properties of the molecule, often leading to enhanced biological activity and selectivity.
Derivatives of the thiazolo[4,5-d]pyrimidine system have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and immunomodulatory effects[1][2]. The specific compound of interest, 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one, is a key analogue that has garnered attention for its potential as a building block in the synthesis of more complex therapeutic agents. This guide provides a comprehensive overview of its chemical structure and a detailed exploration of its synthetic methodologies.
Chemical Structure and Properties
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a fused heterocyclic compound with the systematic IUPAC name 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-one. Its chemical structure consists of a thiazole ring fused to a pyrimidine ring.
![Chemical Structure of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](https://i.imgur.com/3o1sV4b.png)
Key Structural Features:
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Thiazolo[4,5-d]pyrimidine Core: A bicyclic system formed by the fusion of a thiazole and a pyrimidine ring.
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Amino Group at C5: An essential functional group that can participate in hydrogen bonding and act as a nucleophile in further synthetic modifications.
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Oxo Group at C2: The presence of a carbonyl group at the 2-position, which can also engage in hydrogen bonding and influences the electronic properties of the ring system.
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Tautomerism: The molecule can exist in different tautomeric forms, with the keto-enol and amino-imino tautomerism being the most relevant. The keto-amino form is generally the most stable.
| Property | Value | Source |
| CAS Number | 848691-22-5 | [3] |
| Molecular Formula | C₅H₄N₄OS | [3] |
| Molecular Weight | 168.18 g/mol | [3] |
| Appearance | Typically a solid powder | N/A |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF | N/A |
Synthetic Methodologies: A Detailed Exploration
The synthesis of the thiazolo[4,5-d]pyrimidine core generally involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted thiazole. The most common and logical approach for the synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one involves a cyclocondensation reaction of a 4-aminothiazole-5-carboxamide derivative with a suitable one-carbon synthon.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a 2,4-diaminothiazole-5-carboxamide precursor. The pyrimidinone ring can be envisioned to be formed from the reaction of the 4-amino group and the 5-carboxamide with a carbonyl source.
Caption: Retrosynthetic analysis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one.
Key Synthetic Routes
Several synthetic strategies can be employed to construct the thiazolo[4,5-d]pyrimidine scaffold. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
This is a versatile and widely used method that starts from readily available precursors. The key steps involve the construction of a substituted thiazole ring followed by the cyclization to form the pyrimidine ring.
Step 1: Synthesis of the Thiazole Precursor
The synthesis of the key intermediate, a 4-aminothiazole-5-carbonitrile, can be achieved through a multi-component reaction. For instance, the reaction of an aldehyde, malononitrile, and a thiourea derivative in the presence of a suitable base and catalyst can yield the desired thiazole.
Step 2: Cyclocondensation to Form the Pyrimidinone Ring
The 4-amino-5-carbonitrile functional groups on the thiazole ring are perfectly positioned for a cyclocondensation reaction to form the fused pyrimidine ring. Treatment with a suitable reagent that can provide the C2 carbonyl and N1 nitrogen of the pyrimidine ring is required.
Experimental Protocol (Illustrative)
To a solution of the appropriate 4-aminothiazole-5-carbonitrile in a high-boiling point solvent such as dimethylformamide (DMF) or diphenyl ether, is added an excess of urea. The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
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High-Boiling Point Solvent: The cyclocondensation reaction often requires high temperatures to overcome the activation energy barrier for ring closure. Solvents like DMF and diphenyl ether provide the necessary high boiling points.
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Urea as a Reagent: Urea serves as an excellent source for the N-C=O fragment required to form the pyrimidinone ring. Upon heating, urea can decompose to generate isocyanic acid in situ, which then reacts with the 4-amino group, followed by intramolecular cyclization with the nitrile group.
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Excess Urea: Using an excess of urea ensures that the reaction goes to completion and maximizes the yield of the desired product.
Caption: Synthetic workflow for Route 1.
For the generation of libraries of thiazolo[4,5-d]pyrimidine derivatives, solid-phase synthesis offers significant advantages in terms of ease of purification and automation. This approach involves attaching a precursor molecule to a solid support, carrying out the necessary chemical transformations, and then cleaving the final product from the resin.
A solid-phase synthesis strategy for thiazolo[4,5-d]pyrimidine derivatives has been reported, which could be adapted for the synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one[4]. The general principle involves the use of a traceless linker, allowing for the release of the final compound without any residual atoms from the linker.
Key Steps in Solid-Phase Synthesis:
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Attachment to Solid Support: A suitable starting material, such as a protected aminothiazole derivative, is attached to a solid support (e.g., Merrifield resin).
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On-Resin Reactions: The subsequent synthetic steps, including the construction of the pyrimidine ring, are carried out while the molecule is attached to the resin.
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Cleavage from Resin: The final product is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA).
Advantages of Solid-Phase Synthesis:
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Simplified Purification: Intermediates are purified by simple washing of the resin, eliminating the need for chromatographic purification at each step.
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High Throughput: The methodology is amenable to automation, allowing for the rapid synthesis of a large number of derivatives for screening purposes.
Biological Significance and Applications
As a purine analogue, 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one and its derivatives are of significant interest in drug discovery. The structural similarity to guanine suggests that these compounds could act as inhibitors of enzymes that utilize guanine or its derivatives as substrates, such as kinases and polymerases.
Potential Therapeutic Applications:
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Anticancer Agents: Many thiazolo[4,5-d]pyrimidine derivatives have been investigated for their anticancer properties[2][5][6][7][8]. They can exert their effects through various mechanisms, including the inhibition of protein kinases that are overactive in cancer cells.
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Antiviral Agents: The purine-like structure of these compounds makes them potential candidates for antiviral drugs, where they could interfere with viral replication by inhibiting viral polymerases.
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Immunomodulators: Some thiazolo[4,5-d]pyrimidine nucleosides have been shown to possess immunomodulatory activity, suggesting their potential use in the treatment of autoimmune diseases or as vaccine adjuvants[1].
Conclusion
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a heterocyclic compound of significant interest due to its structural relationship to endogenous purines and the broad spectrum of biological activities exhibited by its derivatives. The synthesis of this molecule is most effectively achieved through the cyclocondensation of a suitably substituted 4-aminothiazole precursor. The methodologies described in this guide, including both solution-phase and solid-phase approaches, provide a robust framework for the preparation of this important synthetic building block. Further exploration of the pharmacological properties of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one and its derivatives is likely to yield novel therapeutic agents for a variety of diseases.
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